

Technical Guide: N-tert-Butoxycarbonyl-DL-cyclohexylalanine (BOC-DL-CHA-OH)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BOC-DL-CHA-OH

Cat. No.: B119075

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-DL-cyclohexylalanine (**BOC-DL-CHA-OH**), a synthetic amino acid derivative crucial in peptide synthesis and drug discovery. This document outlines its chemical properties, including its CAS number and molecular weight, and serves as a resource for its application in experimental settings.

Core Chemical Data

The accurate identification and characterization of research compounds are fundamental to experimental reproducibility and success. The following table summarizes the key identifiers for **BOC-DL-CHA-OH** and its individual enantiomers.

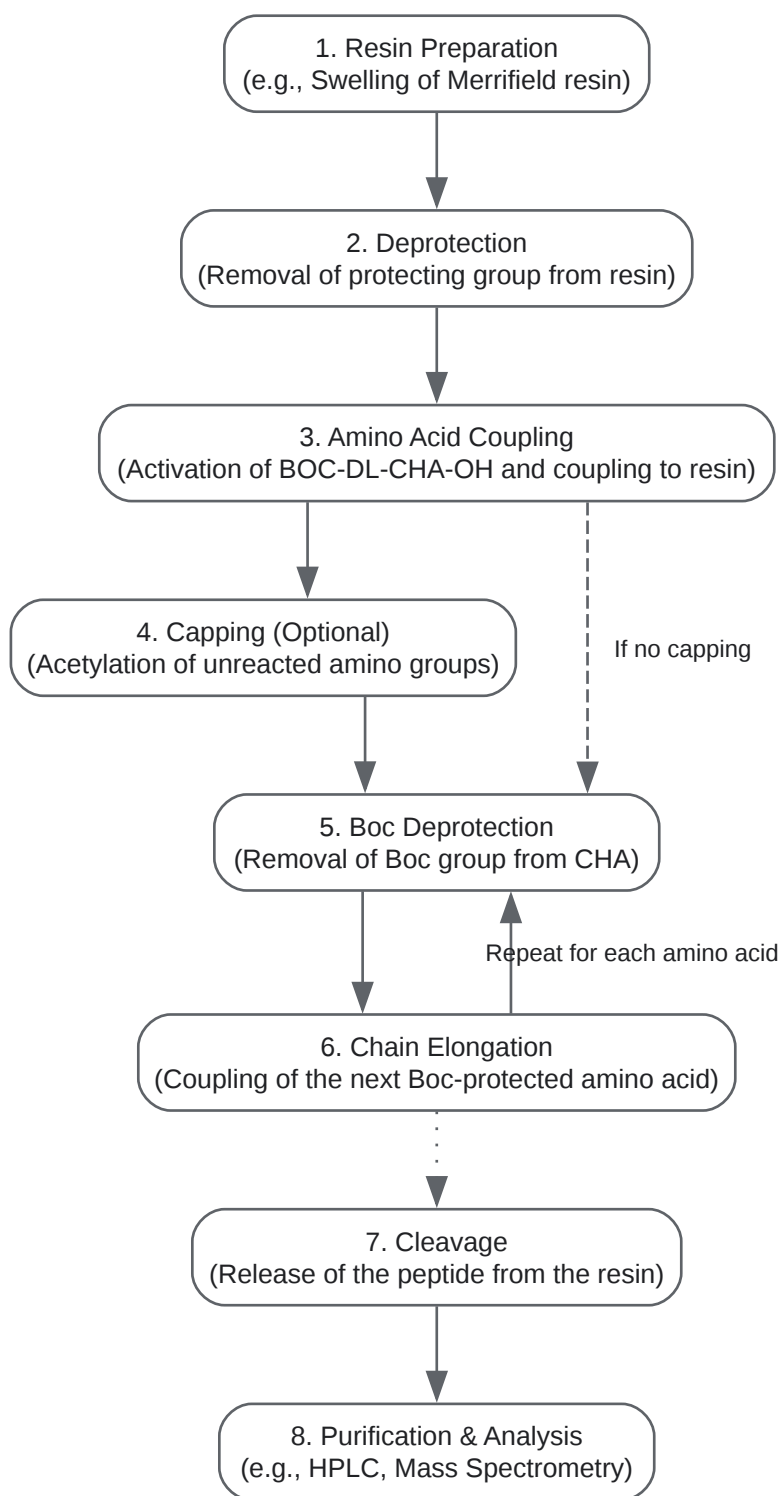
Identifier	Value	Enantiomeric Form
CAS Number	127095-92-5[1][2][3]	D-form (Boc-D-Cha-OH)
37736-82-6[4][5][6]	L-form (Boc-L-Cha-OH)	
Molecular Weight	271.36 g/mol [1][4][5]	DL, D, and L forms
Molecular Formula	C ₁₄ H ₂₅ NO ₄ [3]	DL, D, and L forms
IUPAC Name	(2R)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoic acid (D-form)[3] / (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (L-form)[4][5][6]	
Synonyms	Boc-DL-Cyclohexylalanine, N-(tert-Butoxycarbonyl)-3-cyclohexyl-DL-alanine	

Note: A specific CAS number for the racemic DL-mixture is not readily available in public databases. Researchers should reference the CAS numbers of the individual enantiomers.

Experimental Workflow: Peptide Synthesis

BOC-DL-CHA-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The bulky cyclohexyl side chain can impart unique conformational constraints and increase the hydrophobicity of the resulting peptide, potentially enhancing its biological activity and stability.

Below is a generalized workflow for the incorporation of **BOC-DL-CHA-OH** into a peptide sequence using SPPS.



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Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Methodologies

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield or Wang resin) in a suitable solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for at least 1 hour.

2. Amino Acid Coupling:

- Dissolve **BOC-DL-CHA-OH** and an activating agent (e.g., HBTU, HATU) in DMF.
- Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours to ensure complete coupling.
- Monitor the reaction using a qualitative test, such as the Kaiser test.

3. Boc Group Deprotection:

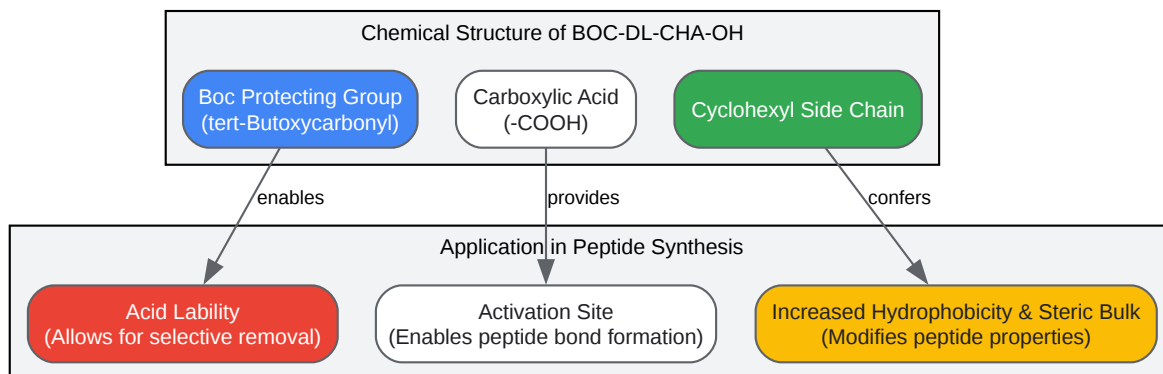
- Treat the resin-bound peptide with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc protecting group.
- Wash the resin thoroughly with DCM and DMF to remove excess TFA and prepare for the next coupling step.

4. Cleavage from Resin:

- After the final amino acid has been coupled and deprotected, treat the resin with a strong acid cocktail, such as high-concentration TFA with scavengers (e.g., triisopropylsilane, water), to cleave the peptide from the solid support and remove side-chain protecting groups.

Logical Relationship: Structure and Application

The chemical structure of **BOC-DL-CHA-OH** directly influences its application in peptide chemistry. The interplay between its key functional groups dictates its role and handling in synthesis.



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Structure-Function Relationship of **BOC-DL-CHA-OH**.

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[<https://www.benchchem.com/product/b119075# Boc-DL-Cha-OH-Cas-Number-and-Molecular-Weight>]

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